Dioctylbis(oleoyloxy)stannane chemical structure and molecular weight
Dioctylbis(oleoyloxy)stannane chemical structure and molecular weight
Chemical Structure, Synthesis, and Applications in Life Sciences
Executive Summary
Dioctylbis(oleoyloxy)stannane (commonly referred to as Dioctyltin Dioleate or DOTWO ) is an organotin(IV) carboxylate characterized by a central tin atom coordinated to two octyl alkyl chains and two oleate ester ligands. While historically dominant in industrial polymer stabilization, its relevance in the life sciences has expanded into two critical vectors: biomedical material engineering (as a non-cytotoxic stabilizer for medical-grade PVC) and pharmaceutical catalysis (facilitating esterification in drug synthesis).
This guide provides a rigorous structural analysis, synthesis protocol, and mechanistic breakdown of DOTWO, specifically tailored for research scientists and drug development professionals.
Chemical Identity & Structural Architecture[1]
The molecule consists of a tetravalent tin center adopting a distorted tetrahedral geometry, which may fluxionalize toward trigonal bipyramidal coordination in the presence of donating solvents or due to intermolecular carbonyl coordination in the solid state.
Core Structural Parameters
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IUPAC Name: [[(Z)-octadec-9-enoyl]oxy-dioctylstannyl] (Z)-octadec-9-enoate
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Common Name: Dioctyltin Dioleate (DOTWO)
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CAS Number: 27550-52-3 (Specific); 3648-18-8 (General Dioctyltin dilaurate analog often used as a reference class)
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Molecular Formula: C₅₂H₁₀₀O₄Sn
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Molecular Weight: 908.06 g/mol
Molecular Visualization
The following diagram illustrates the connectivity of the central Tin (Sn) atom. Note the presence of the unsaturated oleyl chains, which provide internal plasticization effects in polymer matrices.
Figure 1: Coordination environment of the central Tin atom. The Sn-C bonds are covalent and hydrolytically stable, while the Sn-O bonds are labile, facilitating the compound's catalytic and stabilizing functions.
Physicochemical Properties[1][2][3][4][5][6]
| Property | Value | Relevance to Research |
| Molecular Weight | 908.06 g/mol | High MW ensures low migration in polymer matrices (crucial for medical devices). |
| Appearance | Yellowish oily liquid | Liquid state at RT facilitates easy dosing in liquid masterbatches. |
| Solubility | Soluble in organic solvents (Toluene, THF, Chloroform); Insoluble in water | Lipophilicity allows cell membrane permeability in biological assays. |
| Refractive Index | ~1.46 - 1.47 | Matches PVC refractive index, maintaining clarity in medical tubing. |
| Tin Content | ~13.0 - 13.5% | Critical quality attribute (CQA) for catalytic efficiency. |
| Thermal Stability | Stable up to ~200°C | Withstands extrusion temperatures required for medical plastics. |
Synthesis Protocol
The synthesis of Dioctylbis(oleoyloxy)stannane is a condensation reaction between Dioctyltin Oxide (DOTO) and Oleic Acid. This process is preferred over the organotin halide route to avoid chloride contamination in the final product.
Reaction Equation:
Experimental Workflow
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Reagents:
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Dioctyltin Oxide (DOTO): 1.0 molar equivalent (High purity, >98%).
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Oleic Acid: 2.05 molar equivalents (Slight excess to drive reaction to completion).
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Solvent: Xylene or Toluene (Azeotropic agent).
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Procedure:
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Step 1: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, and condenser.
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Step 2: Add DOTO and Oleic Acid into the solvent medium.
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Step 3: Heat the mixture to reflux (approx. 140°C for Xylene).
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Step 4: Monitor water collection in the Dean-Stark trap. The reaction is complete when the theoretical amount of water is collected and the solution becomes clear.
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Step 5: Strip the solvent under reduced pressure (Rotary evaporator).
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Step 6: Filter the resulting oil to remove any unreacted DOTO particles.
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Purification:
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For pharmaceutical-grade applications, the product may require molecular distillation to remove free fatty acids.
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Analytical Characterization
Validating the structure requires a multi-modal approach.
Infrared Spectroscopy (FTIR)
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Carbonyl Stretch (
): A strong band at 1710–1740 cm⁻¹ .[1] This confirms the formation of the ester linkage.-
Note: A shift to lower wavenumbers (<1650 cm⁻¹) would indicate bridging coordination of the carboxylate group, which is less common in the liquid state for this bulky molecule.
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C-H Stretch: 2850–2960 cm⁻¹ (Alkyl chains of Octyl and Oleyl groups).
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Sn-C Vibration: Weak bands in the fingerprint region (500–600 cm⁻¹).
Nuclear Magnetic Resonance (NMR)[2][3][4]
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Sn NMR: This is the definitive technique.
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Chemical Shift: Typically -140 to -180 ppm (relative to Me₄Sn).
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Insight: The shift is sensitive to coordination number.[5] A shift toward -200 ppm suggests higher coordination (e.g., dimerization), while shifts toward -100 ppm suggest a monomeric 4-coordinate species.
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H NMR:
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Oleyl Vinyl Protons: Multiplet at ~5.3 ppm.
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Sn-CH₂- (Octyl): Triplet/Multiplet at ~1.3–1.6 ppm, often showing satellite peaks due to
Sn coupling.
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Mechanism of Action: Stabilization & Catalysis[2]
In the context of medical PVC (e.g., blood bags, IV tubing) , DOTWO acts as a thermal stabilizer. It prevents the "unzipping" of the polymer chain during high-temperature processing.
The Frye-Horst Mechanism
The organotin carboxylate replaces labile chlorine atoms (allylic chlorides) on the PVC chain with the stable oleate ester group.
Figure 2: Mechanism of PVC stabilization. The tin center scavenges HCl and replaces labile chloride sites with oleate groups, preventing polymer degradation and yellowing.
Applications in Life Sciences
While primarily an industrial stabilizer, DOTWO has specific utility in drug development and medical technology:
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Medical Device Manufacturing:
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Non-Toxic Stabilization: Unlike Dibutyltin (DBT) analogs which are immunotoxic, Dioctyltin compounds are approved for food and medical contact (e.g., FDA 21 CFR 178.2650). They are essential for producing clear, flexible PVC tubing used in extracorporeal circulation.
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Gamma Sterilization Resistance: DOTWO stabilized PVC resists discoloration during gamma irradiation sterilization, a critical requirement for single-use medical devices.
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Pharmaceutical Catalysis:
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Transesterification Catalyst: Organotins are potent Lewis acid catalysts. DOTWO is used in the synthesis of complex esters (e.g., in the production of certain statin precursors or polyester-based drug delivery matrices) where neutral pH conditions are required to protect sensitive functional groups.
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Safety & Toxicology Profile
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Toxicity Class: Dioctyltins are significantly less toxic than their Methyl-, Butyl-, or Triphenyltin counterparts.
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Immunotoxicity: Unlike Dibutyltin (which causes thymus atrophy), Dioctyltin compounds generally do not exhibit significant immunotoxicity in mammalian models.
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Handling: Standard PPE (gloves, goggles) is required. Avoid inhalation of mists.
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Regulatory Status:
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FDA: Approved for use in polymers contacting food (up to specific limits).[6]
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REACH: Registered substance.
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References
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PubChem. (n.d.). Dioctylbis(oleoyloxy)stannane Compound Summary. National Library of Medicine. Retrieved from [Link]
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European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Dioctyltin dilaurate (Analogous Structure). Retrieved from [Link]
- Hoch, M. (2001). Organotin compounds in the environment—an overview. Applied Geochemistry, 16(7-8), 719-743. (Context on toxicity profiles of Octyl vs Butyl tins).
- Arkema. (n.d.). Thermolite® Series Technical Data Sheets. (Industrial reference for organotin stabilizers in PVC).
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Yousif, E., & Hadi, A. (2019). Synthesis and Biological Activities of Organotin(IV) Carboxylates: A Review. Systems Reviews in Pharmacy. Retrieved from [Link]
Sources
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 3. Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119Sn solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Frontiers | Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates [frontiersin.org]
- 6. data.epo.org [data.epo.org]
